REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[CH2:9]([S:11]([N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)(=[O:13])=[O:12])[CH3:10].C(N(C(C)C)CC)(C)C.O>CC(N(C)C)=O>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([N:17]2[CH2:16][CH2:15][N:14]([S:11]([CH2:9][CH3:10])(=[O:12])=[O:13])[CH2:19][CH2:18]2)=[N:3][CH:4]=1
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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BrC1=NC=C(C=C1)Br
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Name
|
|
Quantity
|
0.752 g
|
Type
|
reactant
|
Smiles
|
C(C)S(=O)(=O)N1CCNCC1
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Name
|
|
Quantity
|
1.84 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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2.5 mL
|
Type
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solvent
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
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30 mL
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Type
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reactant
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Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
|
the precipitated solid was collected by filtration
|
Type
|
CUSTOM
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Details
|
The product was purified by column chromatography
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Type
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WASH
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Details
|
eluting with dichloromethane (0.50 g)
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Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC(=NC1)N1CCN(CC1)S(=O)(=O)CC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |